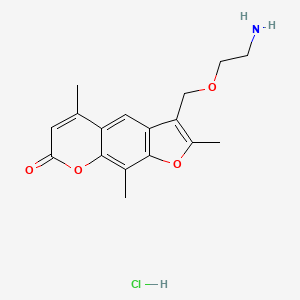

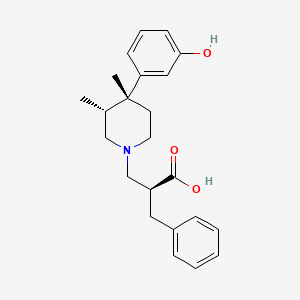

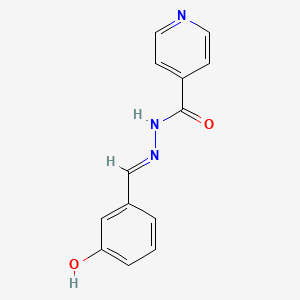

Acide (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphényl)-3,4-diméthylpipéridin-1-yl)propanoïque

Vue d'ensemble

Description

ADL-08-0011 is an alvimopan metabolite.

Applications De Recherche Scientifique

Accélération de la récupération gastro-intestinale

L'alvimopan est utilisé pour accélérer le temps de récupération gastro-intestinale supérieure et inférieure après une chirurgie de résection partielle du gros ou du petit intestin avec anastomose primaire . Il contribue à réduire la durée de l'iléus postopératoire, une complication fréquente de la chirurgie intestinale.

Gestion de la douleur

L'alvimopan a été étudié pour son utilisation dans le traitement de la douleur, aiguë et chronique . En tant qu'antagoniste des opiacés, il pourrait potentiellement aider à gérer les effets secondaires induits par les opiacés sans affecter l'analgésie.

Mécanisme D'action

Target of Action

The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation .

Mode of Action

Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor . It binds to the MOR with a Ki of 0.2 ng/mL . By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility .

Biochemical Pathways

The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract . This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function .

Pharmacokinetics

Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor . The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors .

Result of Action

The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection . This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function .

Action Environment

The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier .

Propriétés

IUPAC Name |

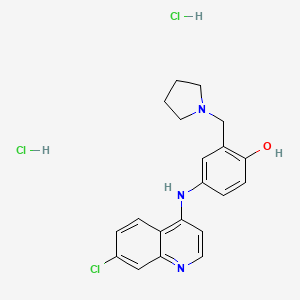

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBSLJKYJXTATP-WCAVRKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433261 | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156130-41-5 | |

| Record name | ADL-08-0011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADL-08-0011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)